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Compound Name: MAC glucuronide linker-1

Cat. No.: B2781894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The MAC (Maleimide-Activated Glucuronide-Cleavable) glucuronide linker-1 is a specialized

chemical moiety used in the development of antibody-drug conjugates (ADCs).[1] This

enzymatically cleavable linker is designed for stability in systemic circulation and for the

specific release of a cytotoxic payload within the tumor microenvironment or inside cancer

cells.[1] The linker incorporates a β-glucuronic acid group, which can be hydrolyzed by the

lysosomal enzyme β-glucuronidase (GUSB).[2][3] This enzyme is abundant in lysosomes and

is also found to be overexpressed in the extracellular environment of some tumors, while

having low activity in normal tissues.[2][3] This differential expression and activity profile allows

for targeted drug release.

The hydrophilic nature of the β-glucuronide moiety can improve the solubility and reduce the

aggregation of ADCs, particularly those carrying hydrophobic drug payloads.[2][3] The MAC
glucuronide linker-1 is compatible with amine-reactive conjugation strategies, typically

involving the reaction of an N-hydroxysuccinimide (NHS) ester on the linker with primary

amines (e.g., lysine residues) on the antibody.[1]

Mechanism of Action
Antibody-drug conjugates utilizing the MAC glucuronide linker-1 exert their cytotoxic effects

through a multi-step process. The ADC first binds to a specific antigen on the surface of a
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cancer cell. Following binding, the ADC-antigen complex is internalized, often via receptor-

mediated endocytosis, and trafficked to the lysosomes. Inside the acidic environment of the

lysosome, β-glucuronidase cleaves the glycosidic bond of the glucuronide linker, releasing the

active cytotoxic payload. The released drug can then induce cell death through its specific

mechanism of action, such as inhibiting tubulin polymerization or causing DNA damage.

Key Applications
Oncology: Development of targeted cancer therapies with an improved therapeutic window.

Antiviral Therapies: Targeted delivery of antiviral agents to infected cells.[1]

Targeted Drug Delivery: Use in drug delivery systems for specific tissues or organs to reduce

systemic toxicity.[1]

Data Presentation
The following tables summarize representative quantitative data for an antibody-drug conjugate

constructed using a β-glucuronide linker.

Disclaimer: Specific quantitative data for MAC glucuronide linker-1 is not publicly available.

The data presented below is from a study on a closely related β-glucuronide linker conjugated

to the cytotoxic agent psymberin and is provided for illustrative purposes.

Table 1: Conjugation Efficiency

Parameter Value Reference

Antibody cAC10 (anti-CD30 mAb) [3]

Drug-Linker β-Glucuronide-Psymberin [3]

Average Drug-to-Antibody

Ratio (DAR)
5.4 [3]

Monomeric ADC Percentage >95% [3]

Table 2: In Vitro Cytotoxicity
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Cell Line
Antigen
Expression

IC50 (nM) Reference

L540cy (Hodgkin's

lymphoma)
CD30-positive 0.15 [3]

Caki-1 (Renal cell

carcinoma)
CD30-negative 62 [3]

Experimental Protocols
Protocol 1: Amine-Reactive Conjugation of MAC
Glucuronide Linker-1 to a Monoclonal Antibody
This protocol describes the conjugation of an NHS-activated MAC glucuronide linker-1
payload to a monoclonal antibody via primary amines.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

NHS-activated MAC glucuronide linker-1 payload

Anhydrous Dimethyl Sulfoxide (DMSO)

Conjugation Buffer: 50 mM Sodium Borate, pH 8.5

Quenching Solution: 1 M Tris-HCl, pH 7.4

Purification column (e.g., size-exclusion chromatography)

Spectrophotometer

Procedure:

Antibody Preparation:

Dialyze the mAb into the conjugation buffer.
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Adjust the concentration of the mAb to 3.0 mg/mL.

Linker-Payload Preparation:

Prepare a 10 mM stock solution of the NHS-activated MAC glucuronide linker-1 payload

in anhydrous DMSO immediately before use.

Conjugation Reaction:

Add the linker-payload solution to the mAb solution with gentle stirring. A typical starting

molar ratio of linker-payload to mAb is 15:1, but this should be optimized.

Incubate the reaction mixture for 60 minutes at room temperature in the dark.

Quenching:

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

Incubate for 15 minutes at room temperature.

Purification:

Purify the ADC from unconjugated linker-payload and other reaction components using a

pre-equilibrated size-exclusion chromatography column.

Characterization:

Determine the protein concentration and the drug-to-antibody ratio (DAR) using UV-Vis

spectrophotometry.

Protocol 2: Determination of Drug-to-Antibody Ratio
(DAR)
Procedure:

Dilute the purified ADC to approximately 0.1 mg/mL.
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Measure the absorbance at 280 nm (for the antibody) and at the maximum absorbance

wavelength of the payload.

Calculate the corrected absorbance at 280 nm to account for the payload's absorbance at

this wavelength.

Use the Beer-Lambert law to calculate the concentrations of the antibody and the payload,

and from these values, determine the average DAR.

Protocol 3: In Vitro Plasma Stability Assay
Procedure:

Incubate the ADC in human plasma at 37°C at a concentration of 1.3 mg/mL.

Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).

Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A

magnetic beads).

Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

A stable ADC will show minimal loss in DAR over time.

Protocol 4: In Vitro Cytotoxicity Assay
Procedure:

Plate antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere

overnight.

Treat the cells with serial dilutions of the ADC, a relevant isotype control ADC, and the free

payload.

Incubate the cells for a period appropriate for the payload's mechanism of action (typically

72-120 hours).

Assess cell viability using a suitable method, such as the MTT assay.
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Calculate the IC50 values from the dose-response curves.
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Caption: Experimental workflow for ADC synthesis and characterization.
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Caption: Mechanism of action of an auristatin-based ADC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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